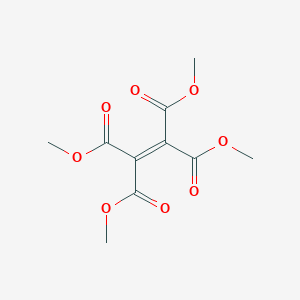

Tetramethyl ethylenetetracarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetramethyl ethylenetetracarboxylate (TMETC) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TMETC is a tetraester of ethylene and is a colorless liquid with a molecular weight of 312.32 g/mol. In

Mécanisme D'action

Tetramethyl ethylenetetracarboxylate acts as a radical initiator by undergoing homolytic cleavage to produce free radicals. These free radicals can then initiate a chain reaction, leading to the formation of a polymer. The mechanism of action of Tetramethyl ethylenetetracarboxylate is similar to that of other radical initiators, such as AIBN and benzoyl peroxide.

Effets Biochimiques Et Physiologiques

There is limited research on the biochemical and physiological effects of Tetramethyl ethylenetetracarboxylate. However, studies have shown that Tetramethyl ethylenetetracarboxylate is not toxic to cells and does not induce significant cell death. This suggests that Tetramethyl ethylenetetracarboxylate may have potential as a tool in cell biology research.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using Tetramethyl ethylenetetracarboxylate as a radical initiator is its high reactivity. Tetramethyl ethylenetetracarboxylate can initiate polymerization at low temperatures and in the absence of light, making it a versatile tool in polymer synthesis. However, one limitation of Tetramethyl ethylenetetracarboxylate is its instability in the presence of moisture. This can lead to a decrease in the yield of the desired product.

Orientations Futures

There are several future directions for the use of Tetramethyl ethylenetetracarboxylate in scientific research. One potential application is in the synthesis of block copolymers, which have a wide range of industrial and biomedical applications. Tetramethyl ethylenetetracarboxylate can also be used in the synthesis of functional polymers, which have unique properties that can be tailored for specific applications. Additionally, Tetramethyl ethylenetetracarboxylate can be used in the study of free radical reactions, which have implications in fields such as materials science and environmental chemistry.

Conclusion

In conclusion, Tetramethyl ethylenetetracarboxylate is a chemical compound that has potential applications in scientific research. Its ability to act as a radical initiator makes it a versatile tool in polymer synthesis and the study of free radical reactions. Tetramethyl ethylenetetracarboxylate has shown promise in the synthesis of functional polymers and block copolymers, and there is potential for its use in cell biology research. Further research is needed to fully understand the biochemical and physiological effects of Tetramethyl ethylenetetracarboxylate and to optimize its use in scientific research.

Méthodes De Synthèse

Tetramethyl ethylenetetracarboxylate can be synthesized through the reaction of ethylene with maleic anhydride in the presence of a catalyst. The reaction produces a diester, which is then further reacted with methyl iodide to produce Tetramethyl ethylenetetracarboxylate. The synthesis process is relatively simple, and the yield of Tetramethyl ethylenetetracarboxylate can be optimized by adjusting the reaction conditions.

Applications De Recherche Scientifique

Tetramethyl ethylenetetracarboxylate has shown potential as a tool in scientific research due to its ability to act as a radical initiator. It has been used in the synthesis of polymers and in the study of free radical reactions. Tetramethyl ethylenetetracarboxylate has also been used as a co-initiator in the polymerization of vinyl monomers, which has resulted in the production of high molecular weight polymers with controlled structures.

Propriétés

Numéro CAS |

1733-15-9 |

|---|---|

Nom du produit |

Tetramethyl ethylenetetracarboxylate |

Formule moléculaire |

C10H12O8 |

Poids moléculaire |

260.2 g/mol |

Nom IUPAC |

tetramethyl ethene-1,1,2,2-tetracarboxylate |

InChI |

InChI=1S/C10H12O8/c1-15-7(11)5(8(12)16-2)6(9(13)17-3)10(14)18-4/h1-4H3 |

Clé InChI |

NPBUMSUYCUWTSF-UHFFFAOYSA-N |

SMILES |

COC(=O)C(=C(C(=O)OC)C(=O)OC)C(=O)OC |

SMILES canonique |

COC(=O)C(=C(C(=O)OC)C(=O)OC)C(=O)OC |

Autres numéros CAS |

1733-15-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.